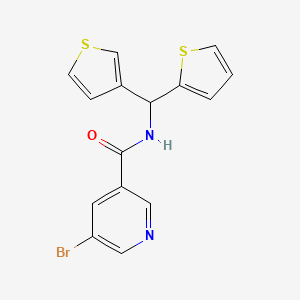

5-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide

Description

Properties

IUPAC Name |

5-bromo-N-[thiophen-2-yl(thiophen-3-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2OS2/c16-12-6-11(7-17-8-12)15(19)18-14(10-3-5-20-9-10)13-2-1-4-21-13/h1-9,14H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYKGQTUYDWLTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide typically involves the following steps:

Formation of the Thiophene Rings: Thiophene rings can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Coupling with Nicotinamide: The final step involves coupling the brominated thiophene derivative with nicotinamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis on a larger scale .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can modify the thiophene rings, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group in nicotinamide, converting it to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings can yield sulfoxides, while substitution of the bromine atom can result in various substituted derivatives .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a bromine atom , a nicotinamide moiety , and two thiophene rings . Its synthesis typically involves multiple steps, including:

- Formation of Acyl Chlorides : Acyl chlorides are prepared from nicotinic acid using reagents like oxalyl chloride.

- Acylation : The acyl chloride is reacted with thiophene derivatives under basic conditions to yield the desired product.

- Characterization : The structure is confirmed using techniques such as NMR and mass spectrometry.

Scientific Research Applications

The compound has a wide range of applications across various fields:

Medicinal Chemistry

- Drug Development : It serves as a pharmacophore in the design of new drugs targeting diseases such as cancer and infections. Its unique structure may enhance biological activity compared to simpler compounds.

Biological Research

- Antimicrobial Properties : Studies have indicated potential effectiveness against various microbial strains, making it a candidate for new antibiotic developments.

- Anticancer Activity : Preliminary research suggests that the compound may inhibit cancer cell proliferation, warranting further investigation into its mechanisms and efficacy.

Chemical Biology

- Biological Pathway Studies : The compound can be utilized as a probe to study specific biological pathways and molecular interactions, aiding in the understanding of complex biochemical processes.

Material Science

- Organic Semiconductors : Its unique electronic properties make it suitable for applications in organic electronics, including light-emitting diodes (LEDs) and solar cells.

Case Studies

- Antimicrobial Activity Study : In vitro tests demonstrated that the compound exhibited significant inhibition against various bacterial strains, suggesting its potential as a new antimicrobial agent.

- Anticancer Research : A study focused on the compound's ability to induce apoptosis in cancer cell lines showed promising results, indicating that it could be developed into a therapeutic agent for cancer treatment.

- Material Science Application : Research into its use in organic semiconductors revealed that the compound could enhance charge mobility and stability in electronic devices.

Mechanism of Action

The mechanism of action of 5-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The thiophene rings can interact with various enzymes and receptors, modulating their activity. The bromine atom and nicotinamide moiety can also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Electronic and Steric Effects

- Thiophene vs. The quinoline in adds rigidity and bulk, likely reducing conformational flexibility compared to thiophenes.

- Bromine Position : All compounds share a 5-bromo substitution on the nicotinamide core, which may enhance halogen bonding with biological targets. However, the absence of bromine in ’s duloxetine analogs highlights its role in modulating receptor affinity .

Functional Group Variations

- Amide vs. Thiourea: The thiourea group in (N–C=S) offers hydrogen-bonding capabilities distinct from the amide (N–C=O) in the target compound.

- N-Methylation : The N-methylated analog in lacks the bis-thiophenylmethyl group, reducing steric hindrance and possibly improving metabolic stability but sacrificing target engagement.

Physicochemical and Pharmacokinetic Properties

Biological Activity

5-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide is a synthetic compound derived from nicotinamide and thiophene, which has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 5-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide involves the acylation of thiophene derivatives with nicotinic acid derivatives. The compound can be synthesized through a multi-step process that includes:

- Formation of Acyl Chlorides : Using oxalyl chloride to convert nicotinic acid into an acyl chloride.

- Acylation : Reacting the acyl chloride with thiophene derivatives under basic conditions to yield the desired product.

- Characterization : The structure is typically confirmed using techniques like NMR and mass spectrometry .

Antimicrobial Properties

Recent studies have indicated that compounds similar to 5-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide exhibit significant antimicrobial activity. For instance, a related compound demonstrated fungicidal properties against various fungal strains, suggesting that the presence of thiophene moieties may enhance biological activity .

Anticancer Activity

Research has shown that derivatives of nicotinamide with thiophene substituents can exhibit cytotoxic effects against cancer cell lines. A notable study reported that certain analogs exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide | MCF-7 | 2.41 | Apoptosis induction |

| Related Compound | U-937 | 0.65 | Cell cycle arrest |

The mechanisms underlying the biological activity of 5-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide include:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Activation of apoptotic pathways has been observed in various studies, where compounds led to increased levels of pro-apoptotic factors such as p53 and caspase activation .

Study 1: Antifungal Activity

In a study focused on the antifungal properties of thiophene-based compounds, it was found that certain derivatives exhibited potent fungicidal activity against Candida species. The study highlighted the importance of structural modifications in enhancing efficacy .

Study 2: Anticancer Activity

A comprehensive evaluation of various nicotinamide derivatives demonstrated that those containing thiophene rings had superior anticancer properties compared to their non-thiophene counterparts. The study utilized flow cytometry and Western blot analysis to confirm the induction of apoptosis and cell cycle arrest mechanisms .

Q & A

Basic Questions

Q. What are the typical synthetic routes for 5-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide?

- Methodological Answer : A common approach involves coupling 5-bromonicotinoyl chloride with (thiophen-2-yl)(thiophen-3-yl)methanamine under reflux conditions in a polar aprotic solvent (e.g., THF) using a base like potassium carbonate to neutralize HCl byproducts . Reaction progress is monitored via TLC, and purification is achieved through column chromatography. Final characterization employs H/C NMR to confirm amide bond formation and mass spectrometry (MS) for molecular weight validation. For analogous compounds, yields typically range from 70–85% .

Q. How is the compound characterized post-synthesis to ensure structural fidelity?

- Methodological Answer : Structural validation requires a combination of spectroscopic techniques:

- NMR : H NMR identifies proton environments (e.g., aromatic protons of thiophene and pyridine rings), while C NMR confirms carbonyl and sp-hybridized carbons .

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS verifies the molecular ion peak and isotopic pattern (e.g., bromine’s characteristic Br/Br doublet) .

- Elemental Analysis : Validates C, H, N, S, and Br percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts?

- Methodological Answer : Utilize a factorial design of experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature, stoichiometry). For example:

- Variables : Solvent (THF vs. DMF), reaction time (6–24 hr), and base (KCO vs. EtN).

- Response Metrics : Yield, purity (HPLC), and byproduct formation.

Statistical analysis (ANOVA) identifies critical factors, reducing experimental iterations by 40–60% while maintaining robustness . Computational reaction path searches (e.g., using DFT calculations) can predict intermediates and transition states to guide optimization .

Q. How to resolve conflicting spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Contradictions often arise from conformational isomerism or residual solvents . Strategies include:

- Variable-Temperature NMR : Freeze rotational isomers (e.g., restricted thiophene ring rotation) to simplify splitting .

- 2D NMR (COSY, NOESY) : Map proton-proton correlations to distinguish overlapping signals .

- Density Functional Theory (DFT) : Simulate NMR spectra for predicted conformers and compare with experimental data .

Q. What strategies are effective in designing derivatives with enhanced biological activity?

- Methodological Answer : Focus on structure-activity relationship (SAR) studies:

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) at the pyridine ring to enhance metabolic stability .

- Bioisosteric Replacement : Replace the thiophene moiety with pyrimidine or furan rings to modulate lipophilicity .

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthetic targets .

Data Analysis and Experimental Design

Q. How to analyze contradictory biological activity data across studies?

- Methodological Answer : Cross-validate results using:

- Orthogonal Assays : Compare enzymatic inhibition (IC) with cellular viability (MTT assay) to confirm target specificity .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between bromine substitution and cytotoxicity) .

Q. What experimental controls are critical for reproducibility in pharmacological studies?

- Methodological Answer : Include:

- Positive/Negative Controls : Reference compounds (e.g., staurosporine for kinase inhibition) and solvent-only groups.

- Stability Controls : Monitor compound integrity in assay buffers via HPLC at 0 hr and 24 hr .

- Blind Testing : Randomize sample processing to eliminate observer bias .

Synthetic Challenges

Q. How to address low reactivity of the thiophene-methylamine moiety during coupling?

- Methodological Answer : Enhance nucleophilicity by:

- Pre-activation : Convert the amine to its lithium or Grignard counterpart.

- Microwave-Assisted Synthesis : Increase reaction efficiency via rapid, controlled heating (e.g., 100°C for 30 min) .

Q. What purification methods are optimal for removing trace metal catalysts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.